3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of pyrimidine, azetidine, and pyrazinone moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one involves multiple steps, starting with the preparation of the pyrimidine and azetidine intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial context.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the conversion of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1,3,5-tetramethylpyrazole-4-sulfonamide
- N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Uniqueness
Compared to similar compounds, 3-{[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl](methyl)amino}-1-methyl-1,2-dihydropyrazin-2-one stands out due to its unique combination of functional groups and structural features
Properties
IUPAC Name |
3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O/c1-24-9-8-21-18(19(24)27)25(2)14-10-26(11-14)17-15(20)16(22-12-23-17)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLIJDBGMNXXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N(C)C2CN(C2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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